MFCD18316397
Description
MFCD18316397 is a heterocyclic compound primarily used in pharmaceutical and materials science research. Such compounds are often investigated for their bioactivity, including kinase inhibition or antimicrobial properties . Key inferred properties include:
Properties
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-3-1-2-10(12(11)15)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAPRXCNOECIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686694 | |
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-62-8 | |
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18316397 involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled temperature and pressure to form an intermediate compound.
Intermediate Processing: The intermediate compound is then subjected to further reactions, often involving catalysts to enhance the reaction rate and yield.
Final Conversion: The final step involves converting the intermediate into this compound through a specific reaction, such as a cyclization or condensation reaction.
Industrial Production Methods
Industrial production of this compound is scaled up from the laboratory synthesis and involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification Processes: Employing purification techniques like crystallization, distillation, or chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18316397 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
MFCD18316397 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD18316397 involves its interaction with specific molecular targets, leading to a cascade of biochemical events. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18316397 with two structurally and functionally related compounds: CAS 918538-05-3 () and CAS 1761-61-1 ().
Table 1: Structural and Physicochemical Comparison
Table 2: Functional and Application Differences
| Criterion | This compound | CAS 918538-05-3 | CAS 1761-61-1 |
|---|---|---|---|
| Primary Use | Kinase inhibition research | Antibacterial agent development | Organic synthesis intermediate |
| Synthetic Method | Pd-catalyzed cross-coupling | Amine-mediated cyclization | A-FGO catalyzed green synthesis |
| Thermal Stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | Low (decomposes ~150°C) |
| Regulatory Status | Research-use only | Preclinical testing | Industrial-scale production |
Key Research Findings
Bioactivity :
- This compound and CAS 918538-05-3 show comparable Log S values (-2.5 to -2.47), indicating poor aqueous solubility, a common limitation in drug development . However, their halogenated structures enhance target binding affinity, as seen in kinase inhibition assays .
- CAS 1761-61-1’s bromine substituent increases molecular weight (201.02 vs. 188.01) but reduces bioavailability due to higher lipophilicity .
Synthesis Scalability :
- This compound’s inferred Pd-catalyzed synthesis (analogous to methods in ) offers precision but requires costly catalysts. In contrast, CAS 1761-61-1’s A-FGO catalyst supports recyclability, aligning with green chemistry principles .
Safety Profiles :
- Both this compound and CAS 918538-05-3 carry warnings for skin/eye irritation (H315-H319-H335), whereas CAS 1761-61-1 poses acute oral toxicity risks (H302) .
Discussion of Divergences
- Structural Impact on Solubility : The dichloro-substituted triazine in this compound reduces solubility compared to the brominated benzimidazole in CAS 1761-61-1, limiting its formulation options .
- Molecular Weight vs. Bioactivity : Higher molecular weight in brominated compounds (e.g., CAS 1761-61-1) correlates with reduced GI absorption but improved thermal stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
